

3-Cyanovinylcarbazole phosphoramidite coupling and deprotection conditions

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Compound of Interest

Compound Name:

3-Cyanovinylcarbazole
phosphoramidite

Cat. No.:

B13722852

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Application Notes: 3-Cyanovinylcarbazole (CNVK) Phosphoramidite Introduction

3-Cyanovinylcarbazole (CNVK) is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. It functions as an ultrafast and reversible photo-cross-linker.[1][2] When incorporated into a DNA or RNA strand, CNVK can form a covalent bond with a pyrimidine base (Thymine or Cytosine) on a complementary strand upon irradiation with UV light (366 nm).[1][3] This cross-linking is highly efficient and can be fully reversed by irradiation at a different wavelength (312 nm), making CNVK a valuable tool for applications in molecular biology, drug development, and nanotechnology.[1][4]

Mechanism and Applications

The cross-linking mechanism involves a [2+2] photocycloaddition between the cyanovinyl group of CNVK and a pyrimidine base in the complementary strand.[5] This reaction is notable for its high speed and specificity. Purine bases (Adenine, Guanine) are unreactive, allowing for the differentiation between pyrimidines and purines at a target site.[1][3] Once cross-linked, the thermal stability of the duplex increases significantly, with a reported melting temperature (Tm) increase of around 30°C.[1][3]

Key Applications Include:



- · Photoregulation of gene expression.
- Development of photoreactive antisense oligonucleotides and detection probes.
- Stabilization of DNA nanostructures.
- "Stop-and-go" manipulation of biological processes controlled by light.

Quantitative Data for CNVK Photo-Cross-Linking

The efficiency and speed of the CNVK-mediated photo-cross-linking and its reversal are summarized below.

Parameter	Condition	Result	Reference
Cross-Linking (to Thymine)	Irradiation at 366 nm	100% cross-linking in 1 second	[1][2]
Cross-Linking (to Cytosine)	Irradiation at 366 nm	100% cross-linking in 25 seconds	[1][2]
Reversal of Cross- Link	Irradiation at 312 nm	Complete reversal in 3 minutes	[1][3]
Thermal Stability	Post-cross-linking	Duplex melting temp (Tm) increases by ~30°C	[1][3]

Protocols

Protocol 1: Incorporation of CNVK Phosphoramidite via Solid-Phase Synthesis

This protocol describes the standard phosphoramidite cycle for incorporating CNVK into a growing oligonucleotide chain on a solid support. CNVK phosphoramidite is handled similarly to standard nucleoside phosphoramidites, though a slightly extended coupling time is recommended to ensure high efficiency.





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Caption: Automated solid-phase oligonucleotide synthesis cycle.

Methodology:

- Reagent Preparation: Dissolve CNVK phosphoramidite in anhydrous acetonitrile to the standard concentration used on the DNA synthesizer (typically 0.1 M). This solution is stable for 1-2 days.[1][6]
- Synthesis Column: Install the synthesis column containing the solid support with the initial nucleoside on the automated DNA synthesizer.
- Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the supportbound nucleoside by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane.
- Coupling: The CNVK phosphoramidite solution is mixed with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and delivered to the synthesis column.
 - Recommended Coupling Time: While standard base couplings are rapid (e.g., 30 seconds), modified phosphoramidites like CNVK benefit from longer coupling times. A coupling time of 5-10 minutes is recommended to ensure maximum efficiency.[6]
- Capping: Any unreacted 5'-hydroxyl groups on the support are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutant sequences.[7]

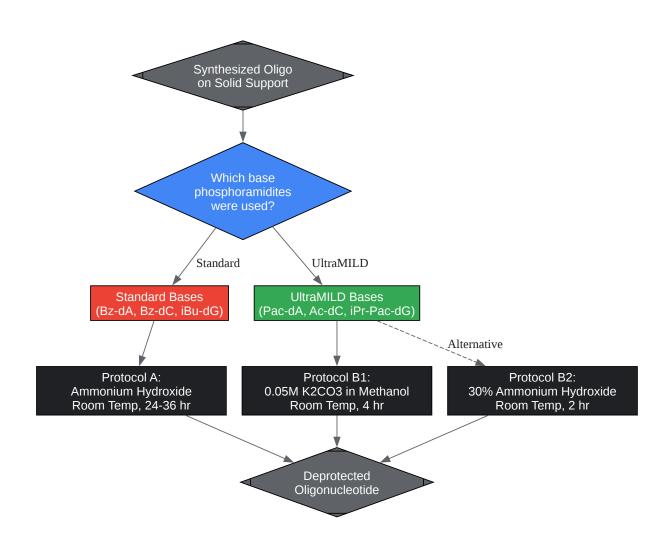


- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a water/pyridine/THF mixture.
- Cycle Repetition: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized.

Protocol 2: Cleavage and Deprotection of CNVK-Modified Oligonucleotides

The final cleavage from the solid support and removal of protecting groups from the nucleobases and phosphate backbone is a critical step. The appropriate deprotection strategy depends on the other nucleobase phosphoramidites used in the synthesis.[8]





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Caption: Decision workflow for deprotection of CNVK-oligonucleotides.

Deprotection Conditions Summary



Condition	Reagents Used with CNVK	Deprotectio n Reagent	Temperatur e	Time	Reference
Standard	Standard (Bz- dA, Bz-dC, iBu-dG)	Concentrated Ammonium Hydroxide	Room Temp	24-36 hours	[1][2]
UltraMILD (Option 1)	UltraMILD (Pac-dA, Ac- dC, iPr-Pac- dG)	0.05 M Potassium Carbonate in Methanol	Room Temp	4 hours	[1][2]
UltraMILD (Option 2)	UltraMILD (Pac-dA, Ac- dC, iPr-Pac- dG)	30% Ammonium Hydroxide	Room Temp	2 hours	[1][2]

Methodology A: Using Standard Protecting Groups This protocol is for oligonucleotides synthesized using standard benzoyl (Bz) and isobutyryl (iBu) protected phosphoramidites.

- Transfer the solid support containing the synthesized oligonucleotide to a sealable vial.
- Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged (typically 1-2 mL).
- Seal the vial tightly and incubate at room temperature for 24-36 hours.[1][2] This extended time is necessary for the complete removal of the standard protecting groups.
- After incubation, carefully draw off the ammonia solution containing the deprotected oligonucleotide and transfer it to a new tube.
- Wash the support with nuclease-free water or buffer and combine the washes with the original solution.
- Evaporate the solution to dryness using a centrifugal vacuum concentrator. The resulting pellet is the deprotected oligonucleotide, ready for purification.



Methodology B: Using UltraMILD Protecting Groups This protocol is recommended when CNVK is incorporated along with UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) to minimize potential degradation of sensitive molecules.[2][8]

- Transfer the solid support to a sealable vial.
- Option 1: Add 1-2 mL of 0.05 M potassium carbonate in anhydrous methanol. Seal the vial and incubate at room temperature for 4 hours.[1][2]
- Option 2 (Alternative): Add 1-2 mL of 30% ammonium hydroxide. Seal the vial and incubate at room temperature for 2 hours.[1][2]
- Following incubation, retrieve the solution containing the oligonucleotide.
- Wash the support with nuclease-free water.
- Evaporate the solution to dryness. The resulting pellet is the deprotected oligonucleotide, ready for purification.

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